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Compound of Interest

Compound Name: (3-Methylcyclohexyl)propylamine

CAS No.: 915920-30-8

Cat. No.: B3302177

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Methylcyclohexyl)propylamine is a substituted cycloaliphatic amine that holds significant

potential as a versatile building block in medicinal chemistry and material science. Its structure,

featuring a chiral 3-methylcyclohexyl core linked to a flexible propylamine chain, offers a unique

combination of lipophilicity, basicity, and stereochemical complexity. This guide provides a

comprehensive overview of its chemical properties, stereoisomerism, a detailed protocol for its

synthesis via reductive amination, and a discussion of its potential applications based on the

broader class of cyclohexylamine derivatives.

Chemical Structure and Stereoisomerism
The IUPAC name for this compound is N-propyl-3-methylcyclohexan-1-amine. The presence of

two stereocenters in the 3-methylcyclohexyl ring (at carbon 1 and carbon 3) gives rise to

multiple stereoisomers. These exist as two diastereomeric pairs of enantiomers: (1R,3R) and
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(1S,3S) forming one pair, and (1R,3S) and (1S,3R) forming the other. The relative orientation of

the methyl and propylamino groups on the cyclohexane ring defines them as cis or trans

isomers. This stereochemical diversity is a critical consideration in drug development, as

different isomers can exhibit distinct pharmacological and toxicological profiles.

Caption: Chemical structure and key stereoisomers of (3-Methylcyclohexyl)propylamine.

Physicochemical Properties
While extensive experimental data for (3-Methylcyclohexyl)propylamine is not readily

available in the literature, its properties can be reliably estimated from closely related

compounds and computational models. The hydrochloride salt is the most commonly available

form from commercial suppliers.
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Property Value (Free Base) Reference/Method

IUPAC Name
N-propyl-3-methylcyclohexan-

1-amine
-

CAS Number
1051919-32-4 (for

hydrochloride salt)
[1]

PubChem CID 16641290 (Parent Compound) [1]

Molecular Formula C₁₀H₂₁N Computed

Molecular Weight 155.28 g/mol Computed

Boiling Point ~180-190 °C (estimated)
Based on similar N-alkylated

cyclohexylamines

Density ~0.85 g/mL (estimated)
Based on similar N-alkylated

cyclohexylamines

Solubility
Sparingly soluble in water;

soluble in organic solvents

General property of similar

amines

pKa
~10.5-11.0 (estimated for

conjugate acid)

Typical for secondary

alkylamines

LogP (Octanol-Water) ~3.5 (estimated)
Increased lipophilicity from

methyl and propyl groups

Synthesis via Reductive Amination
The most efficient and widely used method for the synthesis of N-alkylated cyclohexylamines is

reductive amination.[2] This one-pot reaction involves the condensation of a ketone or

aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ

to the desired amine.[3] For the synthesis of (3-Methylcyclohexyl)propylamine, the reaction

of 3-methylcyclohexanone with propylamine is the most direct route.

The choice of reducing agent is critical for the success of this reaction. While sodium

borohydride (NaBH₄) can be used, it can also reduce the starting ketone. A milder and more

selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often

preferred as it selectively reduces the intermediate iminium cation over the ketone.[2]
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Starting Materials:
- 3-Methylcyclohexanone

- Propylamine

Reductive Amination:
- Solvent (e.g., Dichloromethane)

- Reducing Agent (e.g., NaBH(OAc)₃)
- Acetic Acid (catalyst)

Combine and stir

Aqueous Work-up:
- Quench with saturated NaHCO₃

- Extract with organic solvent

Reaction completion

Purification:
- Dry organic layer (e.g., Na₂SO₄)

- Concentrate under reduced pressure
- Column Chromatography (optional)

Isolate organic phase

Final Product:
(3-Methylcyclohexyl)propylamine

Click to download full resolution via product page

Caption: General workflow for the synthesis of (3-Methylcyclohexyl)propylamine.

Experimental Protocol
Materials:

3-Methylcyclohexanone (1.0 eq)

Propylamine (1.2 eq)[4]

Sodium triacetoxyborohydride (1.5 eq)
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Dichloromethane (DCM), anhydrous

Acetic acid, glacial

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add 3-methylcyclohexanone (1.0 eq) and anhydrous dichloromethane.

Amine Addition: Add propylamine (1.2 eq) to the solution, followed by a catalytic amount of

glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 20-30 minutes to

facilitate the formation of the iminium intermediate.

Reduction: In a separate container, suspend sodium triacetoxyborohydride (1.5 eq) in

anhydrous dichloromethane. Add this suspension portion-wise to the reaction mixture over

15-20 minutes. The reaction is mildly exothermic.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of

the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS) until the starting ketone is consumed (typically 2-4 hours).

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated

aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory

funnel.

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x

volumes). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

Na₂SO₄.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to

yield the crude product. The crude (3-Methylcyclohexyl)propylamine can be further

purified by column chromatography on silica gel or by vacuum distillation if required.

Spectroscopic Characterization (Predicted)
While specific spectra are not available, the expected NMR and IR characteristics can be

predicted based on the structure and data from similar compounds.[5][6][7]

¹H NMR: The spectrum would be complex due to the overlapping signals of the cyclohexyl

and propyl protons. Key signals would include a broad multiplet for the proton on the carbon

bearing the nitrogen, a triplet for the methyl group of the propyl chain, and a doublet for the

methyl group on the cyclohexane ring.

¹³C NMR: Distinct signals would be expected for each of the 10 carbon atoms. The carbons

attached to the nitrogen atom would appear in the 40-60 ppm range. The aliphatic carbons of

the cyclohexane and propyl groups would resonate in the 10-40 ppm region.

IR Spectroscopy: A characteristic N-H stretch would be observed in the region of 3300-3500

cm⁻¹ (for the secondary amine). C-H stretching vibrations for the sp³ hybridized carbons

would be present just below 3000 cm⁻¹.

Potential Applications and Biological Relevance
Cyclohexylamine derivatives are prevalent scaffolds in biologically active compounds.[8] They

are utilized in the development of pharmaceuticals and agrochemicals.[9] While specific

biological activities for (3-Methylcyclohexyl)propylamine have not been extensively reported,

its structural motifs suggest potential applications in several areas:

Drug Discovery: As a lipophilic amine, it can be incorporated into drug candidates to

modulate their pharmacokinetic properties, such as membrane permeability and metabolic

stability. The basic nitrogen can form salts, which is often advantageous for drug formulation.

Agrochemicals: Substituted amines are frequently used in the synthesis of herbicides,

fungicides, and pesticides. The specific stereoisomers of (3-Methylcyclohexyl)propylamine
could be explored for the development of novel and selective agrochemicals.
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Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom allows the molecule to

adsorb onto metal surfaces, making it a candidate for use as a corrosion inhibitor, a known

application for similar long-chain amines.

Conclusion
(3-Methylcyclohexyl)propylamine is a valuable, stereochemically rich building block with

significant potential for applications in research and development. Its synthesis is readily

achievable through established methods like reductive amination, allowing for the generation of

its various stereoisomers. This technical guide provides a foundational understanding of its

properties and synthesis, offering a starting point for its exploration in the design of novel

pharmaceuticals, agrochemicals, and advanced materials. Further investigation into the

specific biological activities of its individual stereoisomers is a promising area for future

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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